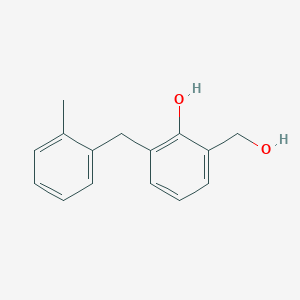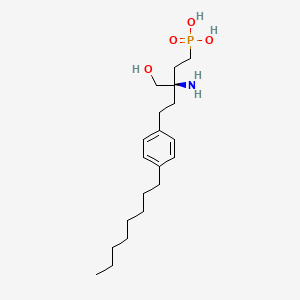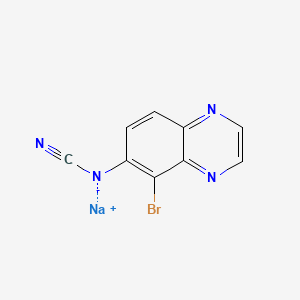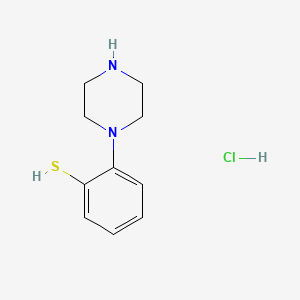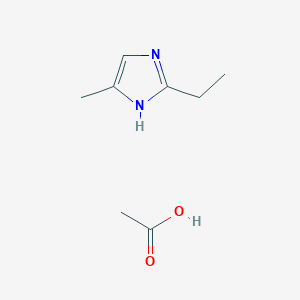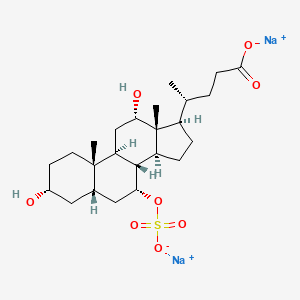![molecular formula C30H68O3Si3 B13838807 1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane](/img/structure/B13838807.png)
1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane is a complex organosilicon compound It is characterized by the presence of multiple silyloxy groups attached to a central propan-2-yloxy backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane typically involves the reaction of propan-2-yl alcohol with tri(propan-2-yl)silane in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of simpler silane compounds.
Substitution: The silyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silane compounds.
Scientific Research Applications
1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the development of biomaterials and as a component in certain biological assays.
Industry: The compound is used in the production of advanced materials, coatings, and adhesives due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane exerts its effects involves interactions with various molecular targets. The silyloxy groups can form stable bonds with other molecules, facilitating the formation of complex structures. The pathways involved may include catalytic processes and the formation of intermediate compounds that lead to the desired end products.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis[tri(methyl)silyloxy]propan-2-yloxy-tri(methyl)silane
- 1,3-Bis[tri(ethyl)silyloxy]propan-2-yloxy-tri(ethyl)silane
- 1,3-Bis[tri(butyl)silyloxy]propan-2-yloxy-tri(butyl)silane
Uniqueness
1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane is unique due to the presence of propan-2-yl groups, which impart specific chemical properties and reactivity. This makes it distinct from similar compounds with different alkyl groups, offering unique advantages in certain applications.
Properties
Molecular Formula |
C30H68O3Si3 |
|---|---|
Molecular Weight |
561.1 g/mol |
IUPAC Name |
1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C30H68O3Si3/c1-21(2)34(22(3)4,23(5)6)31-19-30(33-36(27(13)14,28(15)16)29(17)18)20-32-35(24(7)8,25(9)10)26(11)12/h21-30H,19-20H2,1-18H3 |
InChI Key |
DTDBKBUDBOGWQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC(CO[Si](C(C)C)(C(C)C)C(C)C)O[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B13838731.png)

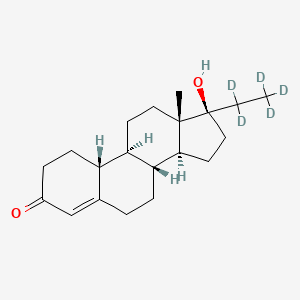

![1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide;zirconium(2+)](/img/structure/B13838761.png)

